N-[(2-CHLOROPHENYL)METHYL]-2-(4-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE
Overview
Description
N-[(2-CHLOROPHENYL)METHYL]-2-(4-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-(4-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route may include:
Formation of the Acetamide Backbone: This can be achieved through the reaction of an appropriate acyl chloride with an amine.
Introduction of the Chlorophenyl Group: This step involves the alkylation of the acetamide with a chlorophenylmethyl halide under basic conditions.
Attachment of the Methoxyphenyl Group: This can be done via a nucleophilic substitution reaction where the methoxyphenol reacts with a suitable leaving group on the acetamide.
Incorporation of the Pyridinyl Group: This step may involve a coupling reaction, such as a Suzuki-Miyaura coupling, to attach the pyridinyl group to the acetamide backbone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-CHLOROPHENYL)METHYL]-2-(4-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The aromatic rings and methoxy groups can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, especially at the amide and aromatic sites.
Substitution: The chlorophenyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for nucleophilic substitution, and halogens or sulfonyl chlorides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(2-CHLOROPHENYL)METHYL]-2-(4-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[(2-CHLOROPHENYL)METHYL]-2-(4-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE exerts its effects depends on its interaction with molecular targets. These targets may include:
Receptors: The compound may bind to specific receptors, altering their activity.
Enzymes: It may inhibit or activate enzymes, affecting biochemical pathways.
DNA/RNA: The compound could interact with nucleic acids, influencing gene expression or replication.
Comparison with Similar Compounds
N-[(2-CHLOROPHENYL)METHYL]-2-(4-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE can be compared with other similar compounds, such as:
- N-[(2-BROMOPHENYL)METHYL]-2-(4-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE
- N-[(2-FLUOROPHENYL)METHYL]-2-(4-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE
These compounds share similar structures but differ in the halogen substituent on the phenyl ring. The differences in their chemical properties and reactivity can highlight the uniqueness of this compound, such as its specific binding affinity or reactivity under certain conditions.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(4-methylphenoxy)-N-pyridin-2-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-16-9-11-18(12-10-16)26-15-21(25)24(20-8-4-5-13-23-20)14-17-6-2-3-7-19(17)22/h2-13H,14-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSITBUDFHPPIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N(CC2=CC=CC=C2Cl)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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